molecular formula C15H15NO2 B596469 N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 1261947-44-7

N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide

Cat. No. B596469
M. Wt: 241.29
InChI Key: MJJYDEWJZUQIGL-UHFFFAOYSA-N
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Description

“N-Ethyl-4’-hydroxy-[1,1’-biphenyl]-3-carboxamide” is a complex organic compound. It likely contains a biphenyl group, which consists of two benzene rings connected by a single bond . The “N-Ethyl” part suggests the presence of an ethyl group attached to a nitrogen atom, and “4’-hydroxy” indicates a hydroxyl group (-OH) attached to the 4’ position of the biphenyl group . The “3-carboxamide” part suggests a carboxamide group (-CONH2) attached to the 3 position of the biphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the addition of the ethyl group to a nitrogen atom, and the addition of the hydroxyl and carboxamide groups to the biphenyl group . The exact methods would depend on the specific reactions used and the desired order of addition of the groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The biphenyl group would likely form the core of the molecule, with the other groups attached at the specified positions . The exact structure would need to be confirmed using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the hydroxyl and carboxamide groups could make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties would need to be measured experimentally.

Scientific Research Applications

Stabilizers for Nitrate Ester-based Energetic Materials

  • Application Summary: Biphenyl derivatives are used as stabilizers for nitrate ester-based energetic materials. These materials are widely used in single-, double-, and triple-base propellants. However, they are unstable at ambient conditions, and stabilizing agents need to be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
  • Results or Outcomes: The use of biphenyl derivatives as stabilizers can help slow down the decomposition reactions that can occur in nitrate ester-based energetic materials .

Synthesis and Reactions of Biphenyl Derivatives

  • Application Summary: Biphenyl derivatives are significant intermediates in organic chemistry. They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
  • Methods of Application: The synthesis and reactions of biphenyl derivatives involve several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • Results or Outcomes: The use of biphenyl derivatives in these reactions has led to the production of a wide range of compounds with pharmacological activities .

Anti-inflammatory and Antipyretic Properties

  • Application Summary: Some biphenyl derivatives have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Results or Outcomes: The use of these biphenyl derivatives has shown to have anti-inflammatory and antipyretic properties .

Treatment of Acne Vulgaris

  • Application Summary: 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a biphenyl derivative, is used as a third-generation topical retinoid primarily used for treating acne vulgaris .
  • Results or Outcomes: The use of this biphenyl derivative has shown to have anti-inflammatory and antibacterial properties, making it effective in the treatment of acne vulgaris .

Antiandrogenic and Immunosuppressant Properties

  • Application Summary: A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic and immunosuppressant .
  • Results or Outcomes: The use of these biphenyl derivatives has shown to have antiandrogenic and immunosuppressant properties .

Antifungal and Antibacterial Properties

  • Application Summary: Several biphenyl derivatives are patented and broadly used in medicine as antifungal and antibacterial .
  • Results or Outcomes: The use of these biphenyl derivatives has shown to have antifungal and antibacterial properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve developing more efficient methods for its synthesis, studying its properties in more detail, and exploring its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

N-ethyl-3-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-16-15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJYDEWJZUQIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683576
Record name N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide

CAS RN

1261947-44-7
Record name N-Ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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